ethyl (3aS,4R,9bR)-4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate
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Overview
Description
ETHYL 4-(3-BROMOPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-BROMOPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromophenylacetic acid with cyclopentanone in the presence of a strong acid catalyst to form the cyclopenta[c]quinoline core. This intermediate is then esterified with ethanol to yield the final product. The reaction conditions often require refluxing in an organic solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(3-BROMOPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the bromophenyl group to a phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Phenyl-substituted quinoline derivatives.
Substitution: Various functionalized quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-(3-BROMOPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of ETHYL 4-(3-BROMOPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromophenyl group enhances its binding affinity through halogen bonding, while the quinoline core interacts with aromatic residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(3-CHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE
- ETHYL 4-(3-FLUOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE
- ETHYL 4-(3-METHOXYPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE
Uniqueness
The presence of the bromine atom in ETHYL 4-(3-BROMOPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE provides unique reactivity and binding properties compared to its chloro, fluoro, and methoxy analogs. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Properties
Molecular Formula |
C21H20BrNO2 |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
ethyl (3aS,4R,9bR)-4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate |
InChI |
InChI=1S/C21H20BrNO2/c1-2-25-21(24)14-9-10-19-18(12-14)16-7-4-8-17(16)20(23-19)13-5-3-6-15(22)11-13/h3-7,9-12,16-17,20,23H,2,8H2,1H3/t16-,17+,20+/m1/s1 |
InChI Key |
ZLKQTLDMIYDCCR-UWVAXJGDSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC(=CC=C4)Br |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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